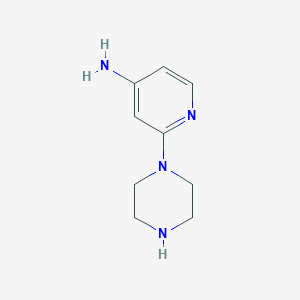

2-(Piperazin-1-yl)pyridin-4-amine

Description

Properties

IUPAC Name |

2-piperazin-1-ylpyridin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N4/c10-8-1-2-12-9(7-8)13-5-3-11-4-6-13/h1-2,7,11H,3-6H2,(H2,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQXJHLNATIXDLV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=NC=CC(=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Piperazin 1 Yl Pyridin 4 Amine and Its Analogues

Established Synthetic Routes to the Core 2-(Piperazin-1-yl)pyridin-4-amine Scaffold

The construction of the core this compound structure can be achieved through several strategic approaches, primarily involving the formation of the pyridine (B92270) or piperazine (B1678402) ring systems and their subsequent linkage.

Nucleophilic Substitution Approaches for Pyridine Ring Functionalization

A common and direct method for the synthesis of the this compound scaffold involves the nucleophilic aromatic substitution (SNAr) reaction. This approach typically utilizes a pyridine ring bearing a suitable leaving group, such as a halogen, at the 2-position and an amino group or a precursor at the 4-position. The nitrogen atom of piperazine then acts as the nucleophile, displacing the leaving group.

For instance, the reaction of 2-chloro-3-nitropyridine (B167233) with an excess of piperazine in a solvent like acetonitrile (B52724) under reflux conditions leads to the formation of 1-(3-nitropyridin-2-yl)piperazine. nih.gov The nitro group in this intermediate can then be reduced to an amino group to yield the desired product. The presence of an electron-withdrawing group, such as a nitro group, on the pyridine ring facilitates the nucleophilic attack by the piperazine. nih.gov

Another example involves the reaction of a substituted pyridine, such as 2,4-difluorobenzoate, with piperazine. To control the reaction and minimize the formation of undesired double addition products, a large excess of piperazine is often employed. nih.gov

The following table summarizes representative nucleophilic substitution reactions for the synthesis of piperazinylpyridine cores.

| Starting Pyridine | Piperazine | Reagents/Conditions | Product | Reference |

| 2-Chloro-3-nitropyridine | Piperazine (excess) | Acetonitrile, reflux, 12 h | 1-(3-Nitropyridin-2-yl)piperazine | nih.gov |

| Methyl 2,4-difluorobenzoate | Piperazine (8 eq) | Not specified | Methyl 2-(piperazin-1-yl)-4-fluorobenzoate | nih.gov |

This table provides illustrative examples and does not encompass all possible reaction conditions.

Reductive Amination Strategies for Piperazine Ring Formation

Reductive amination is a powerful tool for the formation of the piperazine ring, particularly when constructing substituted piperazines. This method involves the reaction of a dicarbonyl compound or a suitable precursor with an amine, followed by reduction of the resulting imine or enamine intermediate.

While direct synthesis of the this compound core via this method is less commonly reported, it is a key strategy for producing a wide array of piperazine-containing drugs. nih.gov The general principle involves the intramolecular reductive amination of a suitably functionalized diamine precursor. researchgate.net For instance, the reductive amination of a tetrahydropyran-4-one with an amine followed by further transformations can lead to the formation of a piperazine ring. nih.gov

A more general approach involves the catalytic reductive cyclization of dioximes. This method relies on the sequential double Michael addition of nitrosoalkenes to primary amines to form bis(oximinoalkyl)amines, which then undergo stereoselective catalytic reductive cyclization to yield piperazines. nih.govresearchgate.net

The following table outlines a general scheme for piperazine formation via reductive amination.

| Precursor Type | Key Transformation | Catalyst/Reducing Agent | Product | Reference |

| Dioxime | Reductive cyclization | Ra-Ni, 5%-Pd/C | Substituted piperazine | nih.govresearchgate.net |

| Amino-aldehyde | Intramolecular reductive cyclization | Cobalt(II) catalyst | Substituted piperidine (B6355638) (related heterocycle) | nih.gov |

This table illustrates the general principles of reductive amination for N-heterocycle synthesis.

Cyclization and Annulation Techniques for Piperazine and Pyridine Ring Construction

The construction of the piperazine and pyridine rings can also be achieved through various cyclization and annulation reactions. These methods often involve building the heterocyclic rings from acyclic precursors.

For the piperazine ring, a palladium-catalyzed cyclization reaction can be used for the modular synthesis of highly substituted piperazines from a propargyl unit and various diamine components. organic-chemistry.org Another approach involves a visible-light-promoted decarboxylative annulation between a glycine-based diamine and various aldehydes to produce 2-substituted piperazines. organic-chemistry.org

The synthesis of the pyridine ring can be accomplished through the cyclization of open-chain nitrile precursors with nitrogen-containing compounds. google.com For example, a 2-aminopyridine (B139424) derivative can be prepared by reacting a nitrile precursor with a suitable nitrogen source in a cyclization reaction. google.com

The following table highlights some cyclization and annulation techniques.

| Ring System | Precursors | Catalyst/Reagents | Product | Reference |

| Piperazine | Propargyl unit, diamine | Palladium catalyst | Substituted piperazine | organic-chemistry.org |

| Piperazine | Glycine-based diamine, aldehyde | [Ir(ppy)2(dtbpy)]PF6, 4CzIPN, visible light | 2-Substituted piperazine | organic-chemistry.org |

| Pyridine | Open-chain nitrile, nitrogen compound | Not specified | 2-Aminopyridine derivative | google.com |

This table presents a selection of modern cyclization strategies.

Advanced Synthetic Transformations for Derivatization and Functionalization

Once the core this compound scaffold is in place, further derivatization and functionalization can be carried out to synthesize a diverse range of analogues.

N-Alkylation and Acylation of the Piperazine Moiety

The secondary amine of the piperazine ring is a common site for functionalization through N-alkylation and N-acylation reactions.

N-Alkylation: Mono-alkylation of the piperazine ring can be achieved using various methods. One approach is to use a protecting group, such as a tert-butoxycarbonyl (Boc) group, on one of the piperazine nitrogens. The unprotected nitrogen can then be alkylated using an alkyl halide in the presence of a base like potassium carbonate. researchgate.net Subsequent deprotection of the Boc group yields the mono-alkylated product. Reductive amination using an aldehyde is another effective method for N-alkylation. nih.gov For example, reaction with an aldehyde in the presence of a reducing agent like sodium triacetoxyborohydride (B8407120) can introduce an alkyl group onto the piperazine nitrogen. acs.org

N-Acylation: The piperazine nitrogen can be readily acylated using acylating agents such as acid chlorides or by coupling with carboxylic acids using standard peptide coupling reagents. For example, the reaction with dimethylcarbamic chloride can introduce a dimethylcarbamoyl group. nih.gov Acylation with a carboxylic acid can also be achieved using reagents like 1,1'-carbonyldiimidazole (B1668759) (CDI). nih.gov

The following table provides examples of N-alkylation and N-acylation reactions.

| Reaction Type | Reagents | Product | Reference |

| N-Alkylation (reductive amination) | Aldehyde, Sodium triacetoxyborohydride | N-Alkyl piperazine | acs.org |

| N-Alkylation (with alkyl halide) | Alkyl halide, Potassium carbonate | N-Alkyl piperazine | researchgate.net |

| N-Acylation | Dimethylcarbamic chloride | N-Dimethylcarbamoyl piperazine | nih.gov |

| N-Acylation | Carboxylic acid, 1,1'-Carbonyldiimidazole (CDI) | N-Acyl piperazine | nih.gov |

This table showcases common methods for piperazine functionalization.

Selective Derivatization of the Pyridine Ring

Selective functionalization of the pyridine ring in the this compound scaffold allows for the introduction of various substituents to modulate the compound's properties. The electronic nature of the pyridine ring, influenced by the amino and piperazinyl substituents, directs the regioselectivity of these reactions.

While specific examples for the direct derivatization of this compound are not extensively detailed in the provided search results, general principles of pyridine chemistry can be applied. Electrophilic aromatic substitution reactions would likely occur at positions ortho or para to the activating amino group. However, the presence of the piperazinyl group at the 2-position will also influence the substitution pattern.

More controlled and selective derivatization often relies on the synthesis of pre-functionalized pyridine precursors before the introduction of the piperazine moiety, as described in section 2.1.1. For instance, starting with a substituted 2-chloropyridine (B119429) allows for the introduction of desired groups on the pyridine ring at the outset.

Multi-component Reactions and Convergent Synthesis Strategies

Multi-component reactions (MCRs) and convergent synthesis strategies offer significant advantages in the preparation of complex molecules like this compound and its derivatives. These methods streamline synthetic sequences by combining multiple starting materials in a single step, leading to increased efficiency, reduced waste, and easier purification of the final products.

A notable example of a multi-component approach involves the synthesis of α-branched amines through a zinc-mediated carbonyl alkylative amination reaction. acs.org This method allows for the combination of an amine, an aldehyde, and an alkyl halide in a one-pot reaction to generate complex amine products. acs.org While this specific reaction has been demonstrated with various amines, the principles can be adapted for the synthesis of piperazine-containing structures. The use of zinc mediation has shown superior yields in many cases compared to previous silicon/hydride-mediated processes. acs.org

Convergent strategies are also employed, where different fragments of the target molecule are synthesized separately and then combined in the final steps. This approach is particularly useful for creating a library of analogues for structure-activity relationship (SAR) studies. For instance, a substituted pyridine fragment and a piperazine fragment can be prepared independently and then coupled. A common coupling reaction is the nucleophilic aromatic substitution (SNAr) of a leaving group (e.g., a halogen) on the pyridine ring by the piperazine nitrogen.

The synthesis of polysubstituted pyridines and pyrazines has been achieved through the Truce–Smiles rearrangement of amino acid-based 4-nitrobenzenesulfonamides. acs.org This method allows for the generation of diverse heterocyclic derivatives from readily available starting materials under mild conditions. acs.org

Optimization of Synthetic Pathways for this compound Production

The optimization of synthetic routes is crucial for the large-scale and sustainable production of this compound. This involves the careful selection of catalysts, the development of stereoselective methods for chiral analogues, and the incorporation of green chemistry principles.

Catalyst Systems in C-N Bond Formation Reactions

The formation of the C-N bond between the pyridine ring and the piperazine moiety is a critical step in the synthesis of this compound. Various catalyst systems have been developed to facilitate this transformation efficiently.

Palladium and copper-based catalysts are widely used for C-N cross-coupling reactions. scispace.com For instance, the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is a powerful tool for forming C-N bonds. However, challenges can arise with electron-rich or heteroaromatic substrates. scispace.com

Copper-catalyzed C-N bond formation, often referred to as the Ullmann condensation, provides an alternative and often more economical approach. scispace.comresearchgate.net Studies have shown that the use of copper(I) iodide (CuI) with a 1,2-diol ligand like ethylene (B1197577) glycol can effectively catalyze the amination of halopyridines with piperazine and its derivatives, even with unprotected functional groups present on the pyridine ring. scispace.comresearchgate.net The choice of solvent can also significantly impact the reaction efficiency, with alcoholic solvents like tert-butanol (B103910) or 2-propanol often providing good results. scispace.com

Continuous-flow chemistry has also been applied to C-N bond formation, offering advantages in terms of safety, scalability, and process control. nih.govresearchgate.net A two-step continuous-flow method has been developed for the synthesis of a key intermediate of the antipsychotic drug cariprazine, which involves a DIBAL-H mediated reduction followed by a reductive amination using a platinum-on-carbon (Pt/C) catalyst. nih.govresearchgate.net

Table 1: Comparison of Catalyst Systems for C-N Bond Formation

| Catalyst System | Ligand | Solvent | Temperature (°C) | Yield (%) | Reference |

| Pd₂(dba)₃ | BINAP | Toluene/THF | 110 | No reaction | scispace.com |

| CuI | Ethylene Glycol | t-Butanol | 110 | 87 | scispace.com |

| 10% Pd/C | - | - | Ambient | - | nih.gov |

| 5% Pt/C | - | - | Ambient | - | nih.govresearchgate.net |

Stereoselective Synthesis Approaches for Chiral Analogues

Many biologically active molecules containing the this compound scaffold are chiral. Therefore, the development of stereoselective synthetic methods is of great importance.

Another strategy is the diastereoselective reduction of chiral sulfinyl ketimines. acs.org The use of Schwartz's reagent (zirconocene hydrochloride) has been shown to be a mild and highly diastereoselective reductant for the synthesis of chiral benzylamines. acs.org This method is tolerant of various functional groups and can be applied to the synthesis of chiral piperazine-containing compounds. Computational studies suggest that the high stereoselectivity arises from a cyclic half-chair transition state. acs.org

Application of Green Chemistry Principles in Synthetic Route Design

The application of green chemistry principles aims to make the synthesis of this compound and its analogues more environmentally friendly and sustainable. This includes the use of safer solvents, the reduction of waste, and the use of catalytic methods.

One green approach is the use of deep eutectic solvents (DES) as reaction media. asianpubs.org A deep eutectic solvent of glucose and urea (B33335) has been successfully used for the synthesis of piperidin-4-one derivatives, which can be precursors to piperazine-containing compounds. asianpubs.org This method offers high yields and avoids the use of volatile and toxic organic solvents. asianpubs.org

The use of water as a solvent is another key aspect of green chemistry. The synthesis of pyrazolone (B3327878) derivatives has been achieved in aqueous media using a catalytic amount of imidazole. acs.org Similarly, the synthesis of 2-(1-piperazinyl)pyrimidine, a related heterocyclic compound, has been carried out in water with potassium carbonate as the base, achieving a high yield of 88%. chemicalbook.com

Furthermore, solvent-free or neat reaction conditions can also be employed. The synthesis of N-benzylidenepyridine-2-amine has been achieved with high yields by stirring the reactants in an ethanol-water mixture at room temperature, which is a more environmentally benign method compared to conventional refluxing in ethanol. ijcrcps.com

Advanced Structural Elucidation and Spectroscopic Characterization of 2 Piperazin 1 Yl Pyridin 4 Amine Derivatives

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Identification

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, probes the vibrational modes of a molecule. It is particularly useful for identifying the presence of specific functional groups, which absorb infrared radiation or scatter Raman light at characteristic frequencies.

In the analysis of 2-(piperazin-1-yl)pyridin-4-amine derivatives, key vibrational bands include:

N-H stretching: Associated with the amine group on the pyridine (B92270) ring and the secondary amine in the piperazine (B1678402) ring, typically appearing in the 3500-3200 cm⁻¹ region.

C-H stretching: Aromatic C-H stretches appear above 3000 cm⁻¹, while aliphatic C-H stretches from the piperazine ring appear below 3000 cm⁻¹.

C=C and C=N stretching: Vibrations from the pyridine ring are found in the 1650-1450 cm⁻¹ region.

C-N stretching: These vibrations for the amine and piperazine groups occur in the 1350-1000 cm⁻¹ fingerprint region.

C=O stretching: If the piperazine is derivatized with a carbonyl-containing group (e.g., an amide), a strong C=O stretching band will be observed, typically between 1750 and 1630 cm⁻¹. nih.gov

A study on the related compound 1-(pyrid-4-yl)piperazine used both FTIR and FT-Raman spectroscopy in conjunction with DFT calculations to perform a complete vibrational assignment. nih.gov Such analysis provides a detailed fingerprint of the molecule, confirming the presence of all expected functional moieties. nih.govresearchgate.net

Table 3: Representative FTIR Data for a Piperazine Derivative

| Compound | Functional Group | Wavenumber (cm⁻¹) | Reference |

|---|---|---|---|

| 1-(4-(4-Acetyl-2,5-dimethyl-2-(thiophen-2-yl)-2,3-dihydrofuran-3-carbonyl)piperazin-1-yl)-2-methylprop-2-en-1-one | C=O (amide and ketone) | 1734, 1648 | nih.gov |

| C=C (alkene and ring) | 1615 | nih.gov | |

| Aromatic C-H | 3117 | nih.gov |

Single-Crystal X-ray Diffraction Analysis for Solid-State Molecular Architecture and Conformation

Single-crystal X-ray diffraction provides the most definitive structural information by mapping the precise three-dimensional arrangement of atoms in the solid state. This technique yields bond lengths, bond angles, and torsional angles, offering an unambiguous depiction of the molecule's conformation and its packing in the crystal lattice.

For piperazine derivatives, X-ray analysis is crucial for determining the exact conformation of the piperazine ring (typically a chair) and the orientation of substituents. nih.gov For example, the crystal structure of 1-(4-nitrobenzoyl)piperazine (B1268174) was solved, confirming its molecular connectivity. nih.govbeilstein-journals.org The analysis revealed that the compound crystallizes in the monoclinic space group C2/c, and provided precise unit cell dimensions. nih.govresearchgate.net Such studies also illuminate intermolecular interactions, such as hydrogen bonding, which dictate the crystal packing. In related pyridinium-piperazine salts, N-H···Cl and N-H···O hydrogen bonds were observed to link the molecules into chains, demonstrating the importance of these interactions in the supramolecular architecture. nih.gov

Table 4: Single-Crystal X-ray Diffraction Data for 1-(4-nitrobenzoyl)piperazine

| Parameter | Value | Reference |

|---|---|---|

| Crystal System | Monoclinic | nih.govresearchgate.net |

| Space Group | C2/c | nih.govresearchgate.net |

| a (Å) | 24.587(2) | nih.govresearchgate.net |

| b (Å) | 7.0726(6) | nih.govresearchgate.net |

| c (Å) | 14.171(1) | nih.govresearchgate.net |

| β (°) | 119.257(8) | nih.govresearchgate.net |

| V (ų) | 2149.9(4) | nih.govresearchgate.net |

Chiroptical Spectroscopy (CD/ORD) for Stereochemical Assignment (if applicable)

Chiroptical spectroscopy, which includes Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), is a powerful set of techniques for determining the absolute configuration of chiral molecules. These methods measure the differential absorption or rotation of plane-polarized light by a chiral sample.

For this compound itself, these techniques are not applicable as the molecule is achiral and does not possess any stereocenters. However, should derivatives be synthesized that introduce chirality—for instance, through substitution on the piperazine ring with a chiral moiety or by creating a stereogenic center at one of the nitrogen atoms—then chiroptical spectroscopy would become an indispensable tool for stereochemical assignment.

In such hypothetical chiral derivatives, the stereoisomers would be expected to produce distinct CD and ORD spectra, allowing for their unambiguous differentiation. The sign and magnitude of the Cotton effects in the CD spectrum, for example, would correlate to the spatial arrangement of the chromophores relative to the stereocenter(s). While no specific studies on chiral derivatives of this compound are available in the current literature, the principles of chiroptical spectroscopy are well-documented for other chiral piperazine and pyridine-containing compounds. For instance, studies on other chiral heterocyclic compounds have successfully utilized electronic circular dichroism (ECD) to differentiate between stereoisomers.

Due to the absence of reported chiral derivatives of this compound, no experimental chiroptical data can be presented. The applicability of this section is therefore conditional on the synthesis of such chiral molecules in future research endeavors.

Computational Chemistry and Theoretical Modeling of 2 Piperazin 1 Yl Pyridin 4 Amine

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electron distribution. These methods solve approximations of the Schrödinger equation to determine molecular orbitals, energy levels, and other electronic characteristics.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. It is widely applied to determine the most stable three-dimensional arrangement of atoms in a molecule (geometry optimization) and to calculate its electronic properties. For this purpose, hybrid functionals like B3LYP are commonly paired with basis sets such as 6-31G* or 6-311++G(d,p) to provide a balance between accuracy and computational cost. researchgate.netnih.gov

Molecular Geometry Optimization: A geometry optimization calculation for 2-(Piperazin-1-yl)pyridin-4-amine would seek the lowest energy conformation. Based on studies of related structures, the piperazine (B1678402) ring is expected to adopt a stable chair conformation. nih.govnih.gov The planarity of the pyridine (B92270) ring would be maintained. The optimization process refines bond lengths, bond angles, and dihedral angles to identify the ground-state structure. Vibrational frequency analysis is then typically performed to confirm that the optimized structure is a true energy minimum, characterized by the absence of imaginary frequencies. researchgate.net

Table 4.1: Predicted Optimized Geometric Parameters for this compound Note: These are typical values based on DFT calculations of similar heterocyclic compounds and may vary slightly based on the specific functional and basis set used.

| Parameter | Bond/Angle | Predicted Value |

| Bond Lengths (Å) | ||

| C-C (Pyridine) | 1.39 - 1.40 | |

| C-N (Pyridine) | 1.33 - 1.34 | |

| C-N (Amino group) | 1.36 - 1.38 | |

| C-N (Pyridine-Piperazine) | 1.37 - 1.39 | |

| C-C (Piperazine) | 1.52 - 1.54 | |

| C-N (Piperazine) | 1.46 - 1.47 | |

| **Bond Angles (°) ** | ||

| C-N-C (Pyridine) | ~117 | |

| C-C-N (Pyridine) | ~124 | |

| C-N-C (Piperazine) | ~110 | |

| C-C-N (Piperazine) | ~111 |

Electronic Properties: The electronic character of the molecule is described by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability. tandfonline.comscirp.org For this compound, the electron-donating amino group at the 4-position and the piperazine moiety are expected to raise the energy of the HOMO, while the electron-withdrawing pyridine ring influences the LUMO.

Another key property is the Molecular Electrostatic Potential (MEP) map, which illustrates the charge distribution. The MEP map reveals regions of negative potential (red/yellow), which are susceptible to electrophilic attack, and regions of positive potential (blue), which are prone to nucleophilic attack. In this molecule, negative potential is expected around the pyridine nitrogen and the exocyclic amino group, indicating these are primary sites for hydrogen bonding and protonation.

The biological activity and physical properties of a flexible molecule like this compound are highly dependent on its three-dimensional conformation. Conformational analysis aims to identify the stable, low-energy arrangements of the atoms.

This analysis is often initiated using computationally less expensive molecular mechanics (MM) methods, such as MM+, to rapidly scan the potential energy surface. researchgate.net These methods treat atoms as classical spheres and bonds as springs. Following the MM scan, promising low-energy conformers are typically subjected to more accurate geometry optimization using quantum methods like DFT to refine their structures and relative energies. researchgate.net

For this compound, the main sources of conformational flexibility are:

Piperazine Ring Pucker: The piperazine ring predominantly exists in a stable chair conformation to minimize steric strain. nih.govnih.gov Boat or twist-boat conformations are significantly higher in energy.

Inversion of the Piperazine Nitrogens: The nitrogen atoms in the piperazine ring can undergo inversion, contributing to the conformational landscape.

Studies on similar N-arylpiperazine compounds show that the chair conformation is the global minimum. The relative orientation of the aryl (in this case, pyridinyl) group can be either axial or equatorial, with the equatorial position generally being more stable due to reduced steric hindrance.

The protonation state of this compound is critical to its behavior in biological systems, as it influences solubility, membrane permeability, and receptor interactions. The molecule has three basic nitrogen atoms that can be protonated: the pyridine ring nitrogen (N1), the piperazine nitrogen attached to the pyridine ring (N1'), and the terminal piperazine nitrogen (N4').

The pKa value, which indicates the strength of an acid, can be predicted computationally using thermodynamic cycles. This involves calculating the Gibbs free energy change for the protonation reaction in both the gas phase and in solution, with the latter often modeled using a polarizable continuum model (PCM). researchgate.net

The basicity of the different nitrogen atoms can be estimated by considering the electronic effects within the molecule:

Pyridine Nitrogen (N1): The amino group at the 4-position is strongly electron-donating through resonance, which significantly increases the electron density on the ring nitrogen. This makes it the most basic site on the molecule. The experimental pKa of 4-aminopyridine (B3432731) is approximately 9.17. quora.comquora.com

Terminal Piperazine Nitrogen (N4'): This is a secondary aliphatic amine, which is typically strongly basic. The experimental first pKa of piperazine itself is around 9.7. uregina.ca

Piperazine Nitrogen (N1'): This nitrogen is directly attached to the electron-withdrawing pyridine ring, which delocalizes its lone pair of electrons, thereby significantly reducing its basicity.

Therefore, at physiological pH (~7.4), the pyridine nitrogen is the most likely site of protonation.

Table 4.2: Basicity of Parent Compounds and Predicted Protonation Hierarchy

| Compound/Site | Type of Nitrogen | Experimental pKa (Parent) | Predicted Basicity Rank |

| 4-Aminopyridine | Pyridine Ring | 9.17 quora.comquora.com | - |

| Piperazine | Aliphatic Amine | pKa1: ~9.7, pKa2: ~5.3 uregina.ca | - |

| Pyridine Nitrogen (N1) | Pyridine Ring | - | 1 (Most Basic) |

| Terminal Piperazine Nitrogen (N4') | Aliphatic Amine | - | 2 |

| Bridging Piperazine Nitrogen (N1') | N-Aryl Amine | - | 3 (Least Basic) |

Molecular Dynamics Simulations for Conformational Space Exploration

While quantum calculations provide detailed information on static structures, Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of a molecule. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the exploration of conformational space and interactions with the environment, such as a solvent. manchester.ac.uknih.gov

An MD simulation of this compound would typically use a classical force field, such as OPLS-AA (Optimized Potentials for Liquid Simulations), to define the potential energy of the system. manchester.ac.uk The molecule would be placed in a simulation box filled with solvent molecules (e.g., water) and the system would be run at a constant temperature and pressure to mimic physiological conditions. researchgate.net

MD simulations provide a detailed picture of the molecule's flexibility in a solution environment. For this compound, simulations would track key dynamic events:

Piperazine Ring Dynamics: The simulation would show the persistent chair conformation of the piperazine ring, but also capture fleeting transitions to higher-energy boat or twist-boat forms.

Rotational Freedom: The trajectory would reveal the range of motion and preferred angles of rotation around the C-N bond connecting the pyridine and piperazine rings. This flexibility is crucial for the molecule to adapt its shape to fit into a biological target like a receptor binding pocket.

The presence of a solvent, particularly water, has a profound effect on the conformation and dynamics of the molecule. MD simulations explicitly model the interactions between the solute and individual solvent molecules.

Hydrogen Bonding: Water molecules will form a dynamic hydration shell around the solute. They will act as hydrogen bond donors to the nitrogen atoms (of the pyridine ring, amino group, and piperazine) and as hydrogen bond acceptors from the N-H protons of the amino and piperazine groups.

Conformational Stabilization: The solvent can stabilize certain conformations over others. For instance, a conformation that exposes the polar, hydrogen-bonding groups to the water may be favored in an aqueous environment. These solvent interactions can alter the energy barriers between different conformers compared to the gas phase.

Hydrophobic Effects: While the molecule has many polar groups, the carbon atoms of the aromatic and aliphatic rings contribute to some hydrophobic character, which also influences how the molecule orients itself in water.

By analyzing the radial distribution functions from the simulation, one can quantify the structure of the water molecules around the different functional groups of this compound, providing a molecular-level understanding of its solvation. researchgate.net

Molecular Docking and Ligand-Target Interaction Prediction

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the interaction between a small molecule ligand and a protein receptor, providing valuable information about the binding mode and affinity.

The prediction of binding poses and orientations is a critical step in understanding the mechanism of action of a potential drug molecule. For derivatives and analogs of this compound, molecular docking studies have been instrumental in visualizing their interactions within the active sites of various protein targets.

For instance, in studies of piperazine-linked 1,8-naphthalimide-arylsulfonyl derivatives targeting the carbonic anhydrase IX (CAIX) protein, docking simulations revealed specific binding orientations within the enzyme's active site. nih.gov These studies, often performed using tools like AutoDock, predict how the ligand fits into the binding pocket. The piperazine and pyridine moieties, key components of this compound, typically play crucial roles in establishing favorable contacts. The nitrogen atoms in the piperazine ring can act as hydrogen bond acceptors or donors, while the pyridine ring can engage in pi-stacking or hydrophobic interactions.

It's important to note that the protonation state of the piperazine and pyridine nitrogens at physiological pH can significantly influence the binding pose. nih.gov Computational tools can predict these protonation states and their impact on the interaction profile.

Beyond predicting the binding pose, molecular docking algorithms provide an estimation of the binding energy, which is a measure of the affinity between the ligand and the target. Lower binding energies typically indicate a more stable complex and, potentially, a more potent inhibitor or binder.

In a study on piperazine-linked 1,8-naphthalimide-arylsulfonyl derivatives with CAIX, the calculated binding affinities ranged from -7.39 to -8.61 kcal/mol. nih.gov These values are comparable to or even better than that of a known CAIX inhibitor, suggesting strong binding. The binding energy is a composite of various energetic contributions, including electrostatic interactions, van der Waals forces, and the energy penalty of desolvation.

The table below summarizes representative binding affinities of piperazine derivatives from various studies, illustrating the range of interaction strengths observed for this class of compounds with different biological targets.

| Compound Class | Target Protein | Predicted Binding Affinity (kcal/mol) | Reference |

| Piperazine-linked 1,8-naphthalimide-arylsulfonyl derivatives | CAIX | -7.39 to -8.61 | nih.gov |

| 2-{[2-(1-benzylpiperidin-4-yl)ethyl]amino}-6-[methyl(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitrile | hσ1R | - (Ki = 1.45 nM) | nih.gov |

Note: Lower binding energy values and lower Ki values indicate stronger binding.

One of the most valuable outcomes of molecular docking is the identification of specific amino acid residues in the receptor that are crucial for ligand binding. This information is vital for understanding the molecular basis of recognition and for designing more potent and selective molecules.

Docking studies of piperazine-containing inhibitors have consistently highlighted the importance of hydrogen bonding and hydrophobic interactions. For example, in the case of piperazine-linked naphthalimides with CAIX, hydrogen bonds were predicted with residues such as Arg6, Trp9, Val130, Asn66, Arg64, His68, Gln71, Gly71, Leu91, Gln92, Ala128, Thr200, and Pro202. nih.gov In another example, with class I histone deacetylases (HDACs), the basic piperazine ring was shown to form an ionic hydrogen bond with a conserved aspartate residue (D99 in HDAC1, D104 in HDAC2, D93 in HDAC3). semanticscholar.orgnih.gov

The following table details key amino acid residues identified in docking studies of piperazine derivatives with their respective targets.

| Target Protein | Key Interacting Residues | Type of Interaction | Reference |

| CAIX | Arg6, Trp9, Val130, Asn66, Arg64, His68, Gln71, Gly71, Leu91, Gln92, Ala128, Thr200, Pro202 | Hydrogen bonding | nih.gov |

| HDAC1, 2, 3 | Aspartate (conserved) | Ionic hydrogen bonding | semanticscholar.orgnih.gov |

| c-Kit | Val603 | Part of the active site for docking grid generation | semanticscholar.org |

Based on these findings, it can be inferred that for this compound, the 4-amino group would likely interact with acidic residues like aspartate or glutamate, or with the backbone carbonyls of the protein. The piperazine nitrogen atoms are also prime candidates for hydrogen bonding with various residues. The pyridine ring could participate in pi-pi stacking interactions with aromatic residues such as tyrosine, phenylalanine, or tryptophan.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR is a computational modeling method that aims to find a mathematical relationship between the chemical structure and the biological activity of a set of compounds. By quantifying structural features as numerical descriptors, QSAR models can predict the activity of new, unsynthesized compounds.

The foundation of any QSAR model is the calculation of molecular descriptors. These are numerical values that describe the chemical and physical properties of a molecule. There are various classes of descriptors:

1D descriptors: These are based on the molecular formula, such as molecular weight and atom counts.

2D descriptors: These are derived from the 2D representation of the molecule and include constitutional, topological, and connectivity indices.

3D descriptors: These are calculated from the 3D coordinates of the molecule and describe its spatial properties, such as shape and volume.

Quantum chemical descriptors: These are derived from quantum mechanical calculations and include electronic properties like HOMO and LUMO energies, dipole moment, and partial charges. nih.govijournalse.org

For piperazine derivatives, a wide range of descriptors have been used in QSAR studies. For example, in a study of aryl alkanol piperazine derivatives with antidepressant activities, descriptors such as Atype_C_6, Dipole-mag, S_sssCH, Jurs-PNSA-3, HOMO, PMI-mag, S_sssN, and Shadow-XZ were found to be important. nih.gov In another study on piperazine and keto piperazine derivatives as renin inhibitors, constitutional descriptors like Sv (sum of atomic van der Waals volumes), nDB (number of double bonds), and nO (number of oxygen atoms) were identified as significant. openpharmaceuticalsciencesjournal.comscispace.comresearchgate.net

The selection of the most relevant descriptors is a crucial step to avoid overfitting and to build a robust and predictive model. This is often achieved using statistical techniques like genetic function approximation (GFA) or stepwise multiple linear regression. nih.govnih.gov

Once the relevant descriptors are selected, a statistical model is developed to correlate these descriptors with the biological activity. Several statistical methods can be employed for this purpose:

Multiple Linear Regression (MLR): This is one of the simplest and most common methods, which assumes a linear relationship between the descriptors and the activity. nih.gov

Partial Least Squares (PLS): This method is useful when the number of descriptors is large or when there is multicollinearity among them.

Artificial Neural Networks (ANN): These are more complex, non-linear models inspired by the structure of the human brain. They can capture complex relationships between structure and activity. nih.gov

The predictive power of a QSAR model is assessed through rigorous validation procedures, including internal validation (e.g., leave-one-out cross-validation) and external validation using a separate test set of compounds. nih.gov Statistical parameters such as the correlation coefficient (R²), cross-validated correlation coefficient (Q²), and predictive R² (R²_pred) are used to evaluate the model's quality. openpharmaceuticalsciencesjournal.comscispace.com

The table below presents statistical data from QSAR models developed for piperazine derivatives, showcasing their predictive capabilities.

| Compound Class | Statistical Method | R² | Q² | R²_pred | Key Descriptors | Reference |

| Aryl alkanol piperazine derivatives | GFA | >0.924 | >0.870 | >0.890 | Atype_C_6, Dipole-mag, S_sssCH, Jurs-PNSA-3, HOMO, etc. | nih.gov |

| Piperazine and keto piperazine derivatives | MLR | 0.846 | 0.818 | 0.821 | Sv, nDB, nO | openpharmaceuticalsciencesjournal.comscispace.com |

| Piperine analogs (containing piperazine moiety) | GFA | 0.962 | 0.917 | - | Partial negative surface area, molecular shadow area, heat of formation | nih.gov |

These models demonstrate that the biological activity of piperazine-containing compounds can be successfully predicted from their structural features. For this compound, a similar QSAR approach could be employed to predict its activity against a specific target, provided a suitable dataset of analogous compounds with known activities is available. The insights gained from such a model would be invaluable for guiding the synthesis of new derivatives with improved potency.

Pharmacophore Modeling and Ligand-Based Design Principles

Pharmacophore modeling is a fundamental component of ligand-based drug design, particularly in the absence of a known 3D structure of the biological target. nih.gov This technique focuses on identifying the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. For this compound, while no dedicated pharmacophore models have been published, insights can be gleaned from studies on analogous structures, particularly other kinase inhibitors. nih.govfrontiersin.org

A hypothetical pharmacophore model for this compound, based on its constituent moieties—a pyridine ring, a piperazine ring, and an amino group—can be proposed. The key pharmacophoric features would likely include:

Hydrogen Bond Acceptors (HBA): The nitrogen atoms within the pyridine and piperazine rings are strong candidates for acting as hydrogen bond acceptors.

Hydrogen Bond Donor (HBD): The primary amine group attached to the pyridine ring is a crucial hydrogen bond donor.

Aromatic/Hydrophobic Region: The pyridine ring itself provides an aromatic and hydrophobic surface that can engage in pi-stacking or hydrophobic interactions within a binding pocket.

These features are common in many kinase inhibitors, where interactions with the hinge region of the kinase domain are often mediated by hydrogen bonds. nih.gov The piperazine moiety, a common scaffold in medicinal chemistry, can contribute to both target binding and favorable physicochemical properties. researchgate.net

Table 1: Potential Pharmacophoric Features of this compound

| Feature | Structural Moiety | Potential Interaction |

| Hydrogen Bond Acceptor | Pyridine Nitrogen | Interaction with hinge region amino acids of kinases. |

| Hydrogen Bond Acceptor | Piperazine Nitrogens | Interaction with solvent or protein residues. |

| Hydrogen Bond Donor | 4-Amino Group | Crucial interaction with the kinase hinge region. |

| Aromatic/Hydrophobic Core | Pyridine Ring | π-π stacking or hydrophobic interactions. |

Ligand-based design principles further leverage this understanding. By comparing the structures of known active and inactive molecules, a quantitative structure-activity relationship (QSAR) model can be developed. youtube.com In the context of this compound, a ligand-based approach would involve synthesizing and testing a series of derivatives where each of the core components is systematically modified. For instance, substitution on the pyridine or piperazine ring could probe the steric and electronic requirements for optimal activity. The insights from such studies would be invaluable for refining the initial pharmacophore model and guiding the design of next-generation inhibitors. nih.govmdpi.com

Graph Theoretical Analysis in Chemical Space Exploration

Graph theory offers a powerful and abstract framework for exploring the vastness of chemical space. nih.govresearchgate.net In this approach, molecules are represented as graphs, where atoms are nodes and bonds are edges. This allows for the systematic and quantitative analysis of molecular structure and diversity. While no specific graph theoretical analysis of this compound has been reported, the principles of this methodology are highly relevant to its potential as a scaffold for new kinase inhibitors.

The chemical space around this compound can be systematically explored by applying graph-based algorithms. These methods can be used to:

Enumerate Analogs: Generate a virtual library of related compounds by systematically altering the core scaffold, for example, by changing ring sizes, adding or removing functional groups, or altering the points of attachment.

Assess Novelty: Compare newly designed molecules against existing chemical databases to identify truly novel structures. nih.gov

Predict Properties: Utilize graph-based descriptors in machine learning models to predict the physicochemical and biological properties of virtual compounds, thereby prioritizing them for synthesis. nih.gov

Table 2: Application of Graph Theoretical Concepts to this compound

| Graph Theoretical Concept | Application to this compound | Potential Outcome |

| Molecular Graph Generation | Creation of virtual libraries based on the piperazinyl-pyridine scaffold. | Identification of novel, synthetically accessible analogs with potentially improved activity. |

| Subgraph Isomorphism | Searching for the this compound core in larger chemical databases. | Understanding the prevalence of this scaffold in known bioactive molecules. |

| Topological Indices | Calculation of numerical descriptors representing molecular structure. | Use in QSAR models to correlate structure with kinase inhibitory activity. |

The exploration of the chemical space of kinase inhibitors is an active area of research, with artificial intelligence and machine learning methods, often built upon graph-based representations of molecules, showing promise in discovering novel and potent compounds. nih.govillinois.edu By applying these advanced computational techniques to the this compound scaffold, it is possible to navigate the immense landscape of potential drug candidates more efficiently and effectively. acs.org

Structure Activity Relationship Sar Studies of 2 Piperazin 1 Yl Pyridin 4 Amine Analogues

Systematic Chemical Modifications of the Piperazine (B1678402) Ring

The piperazine ring is a common motif in drug discovery, offering two nitrogen atoms that can be substituted to modulate the compound's physicochemical properties and biological activity. nih.govresearchgate.net

Substituents on the nitrogen atom of the piperazine ring that is not attached to the pyridine (B92270) can significantly alter the molecule's properties. The introduction of different groups at this position can influence steric bulk, lipophilicity, and hydrogen bonding capacity, which in turn affects how the molecule interacts with its biological target. nih.gov

For instance, in a series of piperazine derivatives acting as dual inhibitors of serotonin (B10506) and noradrenaline reuptake, the nature of the N-substituents was found to be critical for activity. nih.gov The addition of various substituents, including the replacement of phenyl rings with heterocycles, led to changes in inhibitory potency. nih.gov Similarly, in a study of FPMINT analogues as inhibitors of human equilibrative nucleoside transporters (ENTs), the presence of a halogen-substituted fluorophenyl moiety on the piperazine ring was essential for inhibitory effects on both ENT1 and ENT2. polyu.edu.hkresearchgate.net

The introduction of bulky or lipophilic groups can enhance binding to hydrophobic pockets in a target protein, while the addition of groups capable of forming hydrogen bonds can lead to stronger and more specific interactions. In some cases, even small changes, such as the addition of a methyl group, can significantly impact activity. nih.gov

Table 1: Effects of N-Substituents on Piperazine Ring

| Substituent | Effect on Molecular Properties | Impact on Biological Activity |

| Phenyl/Substituted Phenyl | Increases lipophilicity and potential for π-π stacking interactions. | Can enhance binding affinity, but is dependent on the target's binding site. nih.govmdpi.com |

| Benzyl | Provides a degree of conformational flexibility and can engage in hydrophobic interactions. | Often well-tolerated and can lead to potent activity. mdpi.com |

| Alkyl Chains | Increases lipophilicity with increasing chain length. | The effect on activity is variable and can be target-dependent. nih.gov |

| Heterocyclic Groups | Introduces potential for hydrogen bonding and can alter solubility. | Can improve selectivity and potency. nih.gov |

| Halogens (on substituents) | Increases lipophilicity and can act as a hydrogen bond acceptor. | Often essential for potent inhibitory activity. polyu.edu.hkresearchgate.net |

The piperazine ring typically adopts a chair conformation, but other conformations like boat or twist-boat are also possible. The preferred conformation can influence the relative orientation of the substituents on the ring, which in turn affects how the molecule fits into a binding site.

While direct studies on the piperazine ring conformation of 2-(piperazin-1-yl)pyridin-4-amine itself are limited in the provided results, the principle remains a cornerstone of medicinal chemistry. The rigidity and conformational preference of the piperazine ring are known to be important for the biological activity of piperazine-containing compounds. nih.gov For example, replacing a flexible piperazine ring with a more rigid piperidine (B6355638) ring has been shown to significantly affect the affinity of compounds for their targets. nih.gov This suggests that the conformational flexibility of the piperazine ring is a key determinant of its biological activity.

Modifications of the Pyridine Ring Moiety

The pyridine ring is another critical component of the this compound scaffold, and modifications to this part of the molecule can have a profound impact on its biological activity. researchgate.net

The basicity of the pyridine nitrogen atom is a key factor in its ability to form hydrogen bonds with biological targets. The electron-donating amino group at the 4-position of the pyridine ring increases the electron density on the pyridine nitrogen, thereby increasing its basicity. nih.gov This makes it a better hydrogen bond acceptor, which can be crucial for target recognition and binding.

The introduction of additional substituents on the pyridine ring can further modulate its electronic properties. Electron-donating groups can enhance basicity, while electron-withdrawing groups can decrease it. beilstein-journals.org For example, a study on pyridine derivatives showed that the introduction of an electron-donating methyl group increased the fluorescence quantum yield, suggesting a stabilization of the ring system. beilstein-journals.org Conversely, electron-withdrawing groups like bromo or trifluoromethyl groups can alter the electronic distribution and affect biological activity. beilstein-journals.org

Table 2: Influence of Pyridine Ring Substituents

| Substituent Type at other positions | Effect on Pyridine Nitrogen | Impact on Hydrogen Bonding |

| Electron-Donating Groups (e.g., -CH₃, -OCH₃) | Increases basicity | Enhances hydrogen bond acceptor capacity |

| Electron-Withdrawing Groups (e.g., -NO₂, -CN, Halogens) | Decreases basicity | Reduces hydrogen bond acceptor capacity |

The position of the amino group on the pyridine ring is a critical determinant of biological activity. The 4-amino substitution pattern is often crucial for target recognition, and moving the amino group to other positions, such as the 2- or 3-position, can lead to a significant loss of activity.

For instance, in the context of ALK and ROS1 dual inhibitors, 2-amino-4-(1-piperidine) pyridine derivatives were designed, highlighting the importance of the amino group's placement. nih.gov While direct comparisons for this compound were not found in the search results, the principle of positional isomerism is well-established in medicinal chemistry. The specific location of the amino group dictates the geometry of hydrogen bonding interactions with the target protein, and any deviation from the optimal position can disrupt these critical interactions. The ability to distinguish between positional isomers at a single-molecule level has been demonstrated using nanopore technology, underscoring the significance of such structural differences. nih.gov

Linker Region Modifications and their Conformational Flexibility Implications

Modifying the linker region, for instance by introducing substituents on the piperazine ring or by replacing it with other cyclic or acyclic structures, can alter the molecule's ability to adopt the optimal conformation for binding to its target. A more rigid linker can pre-organize the molecule into a bioactive conformation, potentially increasing binding affinity. Conversely, a more flexible linker may allow the molecule to adapt to different binding site geometries, but could also come with an entropic penalty upon binding.

In studies of piperazine-containing compounds, the length and flexibility of the linker have been shown to be important for activity. nih.gov For example, in a series of thiazolo[5,4-d]pyrimidine (B3050601) derivatives, the length of an alkyl chain linker on the piperazine ring did not show a clear influence on affinity for one target, but the nature of the substituent at the end of the linker was critical. mdpi.com

Bioisosteric Replacements and Their Influence on Molecular Recognition

In the optimization of lead compounds, bioisosteric replacement is a key strategy to enhance potency, selectivity, and pharmacokinetic properties. For analogues of this compound, the piperazine ring is a common site for such modifications. The piperazine moiety, present in over 100 FDA-approved drugs, is favored for its ability to improve pharmacokinetic properties, including water solubility and metabolic stability. enamine.netacs.org

Structure-activity relationship (SAR) studies on related heterocyclic compounds provide insights into potential bioisosteric replacements for the piperazine ring and their impact on molecular recognition. For instance, in a series of 2-(piperazin-1-yl)quinazolin-4(3H)-one derivatives, modifications to the piperazine side chain were found to be critical for their biological activity. researchgate.net The introduction of a hydrophobic aryl group on the piperazine side chain was shown to be advantageous for the activity of these compounds. researchgate.net

In the context of σ1 receptor ligands, replacing a piperazine core with a piperidine core has been shown to significantly alter receptor affinity. For example, in a comparison between a 4-(pyridin-4-yl)piperazin-1-yl derivative and its piperidine counterpart, the piperidine-containing compound exhibited a much higher affinity for the σ1 receptor. nih.gov This difference was attributed to the different protonation states of the piperazine and piperidine rings at physiological pH, which in turn affects their interaction with the receptor. nih.gov

Various bioisosteres for the piperazine ring have been explored in drug design, including bridged morpholines, azaspiroheptanes, and 4-aminopiperidines. blumberginstitute.orgbaranlab.org The choice of a suitable bioisostere depends on the specific target and the desired changes in the compound's properties. For example, replacing a piperazine ring with a spirodiamine analogue in the drug Olaparib resulted in beneficial effects on activity and a reduction in cytotoxicity. enamine.net

The following table summarizes the effects of bioisosteric replacements of the piperazine moiety in various heterocyclic scaffolds, which can serve as a guide for modifications to this compound analogues.

| Scaffold | Original Moiety | Bioisosteric Replacement | Effect on Activity/Affinity | Reference |

| Quinazolin-4(3H)-one | Piperazine | Piperazine with hydrophobic aryl side chain | Increased activity | researchgate.net |

| Pyridine | 4-(Pyridin-4-yl)piperazine | 4-(Pyridin-4-yl)piperidine | Significantly higher affinity for σ1R | nih.gov |

| Olaparib | Piperazine | Spirodiamine | Improved activity, reduced cytotoxicity | enamine.net |

| Thiazolo[5,4-d]pyrimidine | Piperazine | Piperidine | Generally improved binding affinity | mdpi.com |

These examples highlight the importance of the piperazine moiety and its replacements in modulating the biological activity of heterocyclic compounds. The choice of a specific bioisostere can have a profound impact on molecular recognition by altering the compound's size, shape, basicity, and hydrogen bonding capacity.

Analysis of Ligand Efficiency and Lipophilicity in SAR Optimization

In the process of optimizing a lead compound, it is crucial to ensure that increases in potency are not achieved at the expense of deteriorating physicochemical properties, a phenomenon often referred to as "molecular obesity." enamine.net Ligand efficiency (LE) and lipophilic ligand efficiency (LLE) are two important metrics used to guide this optimization process.

Ligand Efficiency (LE) normalizes binding affinity for the size of the molecule, typically the number of non-hydrogen atoms (heavy atom count, HAC). It is calculated as:

LE = -ΔG / HAC = (1.37 * pIC50) / HAC

A higher LE value is generally desirable, indicating that the compound achieves its potency in a more "atom-economical" manner. For fragment-based drug discovery, an LE of ≥ 0.3 is often considered a good starting point. nih.gov

Lipophilic Ligand Efficiency (LLE) , also known as LipE, assesses the efficiency with which a compound's lipophilicity contributes to its potency. It is calculated as:

LLE = pIC50 - logP (or logD)

An optimal LLE value is generally considered to be in the range of 5-7. enamine.net A high LLE suggests that the compound's potency is not solely driven by increasing lipophilicity, which can often lead to undesirable properties such as poor solubility, increased metabolic clearance, and off-target toxicity.

In the context of this compound analogues, these metrics can be applied to guide the selection of substituents on the pyridine, piperazine, and amine moieties. For example, when considering different substitutions, a medicinal chemist would aim to select those that lead to an increase in potency (pIC50) without a disproportionate increase in lipophilicity (logP) or molecular size (HAC).

The following table provides a hypothetical analysis of LE and LLE for a series of this compound analogues, illustrating how these metrics can be used to evaluate the "quality" of different modifications.

| Compound | Modification | pIC50 | logP | HAC | LE | LLE |

| Parent | This compound | 6.0 | 1.5 | 14 | 0.59 | 4.5 |

| Analogue 1 | 4-Methyl on Piperazine | 6.5 | 1.9 | 15 | 0.59 | 4.6 |

| Analogue 2 | 4-Phenyl on Piperazine | 7.5 | 3.5 | 20 | 0.51 | 4.0 |

| Analogue 3 | 3-Fluoro on Pyridine | 6.2 | 1.7 | 15 | 0.57 | 4.5 |

| Analogue 4 | 4-Chloro on Phenyl (of Analogue 2) | 8.0 | 4.2 | 21 | 0.52 | 3.8 |

Note: The data in this table is hypothetical and for illustrative purposes only.

From this hypothetical data, one might conclude that the addition of a small methyl group (Analogue 1) maintains both LE and LLE while slightly improving potency. In contrast, the addition of a phenyl group (Analogue 2) significantly increases potency but at the cost of a lower LE and LLE, suggesting a less efficient and more lipophilic binding mode. Further substitution on the phenyl ring (Analogue 4) continues this trend of increasing potency and lipophilicity, leading to a further decrease in LLE. The fluoro substitution (Analogue 3) offers a modest improvement in potency while maintaining favorable efficiency metrics. Such analyses are critical for guiding the optimization process towards clinical candidates with a balanced profile of potency and drug-like properties.

Biochemical Mechanism of Action and Molecular Interaction Research for 2 Piperazin 1 Yl Pyridin 4 Amine

In Vitro Binding Studies with Isolated Biological Macromolecules

In vitro studies using isolated biological macromolecules have been crucial in elucidating the mechanism of action of Batefenterol. These studies quantify the compound's interaction with its protein targets, primarily G-protein coupled receptors (GPCRs), and its functional consequences.

Competition radioligand binding studies have been performed on human recombinant receptors to determine the binding affinity of Batefenterol. The compound has demonstrated high affinity for both human muscarinic acetylcholine (B1216132) receptors (M2 and M3 subtypes) and the human β2-adrenoceptor. inrs.caacs.org

The affinity is quantified by the inhibition constant (Kᵢ), which represents the concentration of the ligand required to occupy 50% of the receptors in the absence of a competing ligand. A lower Kᵢ value indicates a higher binding affinity. Batefenterol's affinity for the M3 muscarinic receptor is comparable to its affinity for the M2 receptor. acs.orgdovepress.com

Table 1: Receptor Binding Affinity of Batefenterol

| Target Receptor | Binding Affinity (Kᵢ) in nM | Reference |

|---|---|---|

| Human Muscarinic M2 Receptor (hM2) | 1.4 | inrs.caacs.org |

| Human Muscarinic M3 Receptor (hM3) | 1.3 | inrs.caacs.org |

| Human β2-Adrenoceptor (hβ2) | 3.7 | inrs.caacs.org |

The functional activity of Batefenterol is characterized by its ability to either block (antagonize) or stimulate (agonize) its target receptors, leading to a physiological response. This is often measured by the half-maximal effective concentration (EC₅₀) or the half-maximal inhibitory concentration (IC₅₀) in functional assays, which differs from direct enzyme kinetic parameters like Kₘ and Vₘₐₓ.

As a β2-adrenoceptor agonist, Batefenterol stimulates the production of cyclic AMP (cAMP), a key second messenger. Studies have shown it to be a potent agonist with an EC₅₀ value in the sub-nanomolar range for cAMP stimulation. acs.orgnih.govnih.gov This agonistic activity is highly selective for the β2-adrenoceptor over β1- and β3-adrenoceptors. acs.orgnih.gov

As a muscarinic antagonist, Batefenterol inhibits the bronchoconstrictor response induced by muscarinic agonists. In isolated guinea pig tracheal tissues, Batefenterol produced smooth muscle relaxation through both its muscarinic antagonist (MA) and β2-agonist (BA) activities. nih.gov

Table 2: Functional Activity of Batefenterol

| Functional Assay | Parameter | Value (nM) | Reference |

|---|---|---|---|

| hβ2-adrenoceptor cAMP stimulation | EC₅₀ | 0.29 | acs.orgnih.govnih.gov |

| Muscarinic Antagonism (guinea pig trachea) | EC₅₀ | 50.2 | nih.gov |

| β2-Agonism (guinea pig trachea) | EC₅₀ | 24.6 | nih.gov |

| Combined MABA effect (guinea pig trachea) | EC₅₀ | 11 | nih.gov |

Biophysical Characterization of Molecular Interactions

Biophysical techniques provide detailed insights into the kinetic and thermodynamic properties of ligand-receptor interactions. While these methods are powerful tools in drug discovery, specific data for the application of Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), or Nuclear Magnetic Resonance (NMR) spectroscopy to characterize the molecular interactions of Batefenterol are not available in the public domain. The following sections describe the principles of these techniques and their general applicability to studying ligands that target GPCRs, such as the receptors targeted by Batefenterol.

Surface Plasmon Resonance (SPR) is a label-free optical technique used to measure the real-time binding kinetics of molecules. nih.govacs.org It allows for the determination of association (kₐ) and dissociation (kₑₓ) rate constants, from which the equilibrium dissociation constant (K₋) can be calculated. In the context of GPCRs, SPR can be challenging due to the need to maintain the receptor's structural integrity in a membrane-like environment on the sensor chip. nih.gov However, it has been successfully used to screen for GPCR ligands and to characterize the binding of small molecules and peptides to purified and stabilized receptors. acs.orgnih.gov No specific SPR studies detailing the kinetic binding analysis of Batefenterol have been published.

Isothermal Titration Calorimetry (ITC) is a technique that directly measures the heat change that occurs upon the binding of a ligand to a macromolecule. nih.govyoutube.com A single ITC experiment can determine the binding affinity (Kₐ), binding stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of binding. frontiersin.orgnih.gov This provides a complete thermodynamic profile of the interaction, revealing the driving forces behind the binding event. The application of ITC to GPCRs is often limited by the difficulty in producing the large quantities of stable, purified protein required for the measurements. nih.gov There are no publicly available ITC studies that provide thermodynamic binding parameters for Batefenterol.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique that can provide atomic-level information about the structure, dynamics, and interactions of proteins. inrs.canih.gov In the context of ligand-protein interactions, NMR can be used to map the binding site on the protein, identify the specific amino acid residues involved in the interaction, and characterize the conformational changes that occur upon ligand binding. tandfonline.com Studying GPCRs with NMR is particularly challenging due to their large size and membrane-embedded nature. inrs.caportlandpress.com Despite these challenges, NMR has been used to study the conformational dynamics of several GPCRs. nih.govnih.gov No specific NMR spectroscopy studies characterizing the interaction of Batefenterol with its target receptors have been reported in the literature.

Mechanistic Studies at the Sub-Cellular Level (in vitro systems)

In vitro studies are fundamental to elucidating the specific molecular interactions and cellular effects of a compound. For piperazine (B1678402) derivatives, these studies often reveal interactions with key proteins and modulation of critical signaling pathways.

Modulation of Specific Biochemical Pathways

The piperazine moiety is a structural feature in numerous drugs with diverse pharmacological activities, from anticancer to antidepressant effects. researchgate.net Many piperazine compounds influence monoamine neurochemical pathways in the central nervous system through direct receptor interactions or by affecting reuptake mechanisms. researchgate.net For instance, some piperazine derivatives can increase the levels of crucial neurotransmitters like dopamine, serotonin (B10506) (5-HT), and norepinephrine. mdpi.com This modulation occurs through mechanisms such as stimulating the release and inhibiting the reuptake of these neurotransmitters. unodc.org

The structural design of piperazine derivatives, particularly the substituents on the two nitrogen atoms, plays a critical role in their biological activity. researchgate.net The inclusion of a piperazine ring can enhance interactions with biological targets by optimizing hydrogen bonding and hydrophobic interactions. researchgate.net

A related compound, NSI-189 (Amdigurax), which features a (4-benzylpiperazin-1-yl) moiety, is thought to act by indirectly enhancing Brain-Derived Neurotrophic Factor (BDNF) signaling. wikipedia.org This modulation is associated with increased neuroplasticity and neurogenesis in the hippocampus, a key area for mood and memory. wikipedia.org

Investigation of Downstream Signaling Cascades

The interaction of piperazine compounds with their primary targets initiates a cascade of downstream signaling events that ultimately produce a cellular response. The modulation of neurotransmitter levels, for example, triggers signaling pathways within neurons. mdpi.com

Studies on hybrid molecules incorporating both piperazine and pyridine (B92270) moieties have shown they can induce apoptosis and necrosis in cancer cell lines. nih.gov Specific derivatives, such as DO11-46 and DO11-48, were investigated for their cytotoxic mechanisms. nih.gov The activation of caspases 3/7, key executioners of apoptosis, was observed in cells treated with these compounds, indicating the induction of programmed cell death as a downstream effect. nih.gov

Furthermore, histamine (B1213489) H3 receptor antagonists containing a piperazine core can modulate the release of various neurotransmitters, including acetylcholine, dopamine, and serotonin, through their action on presynaptic heteroreceptors. nih.gov The activation or inhibition of these receptors leads to complex downstream effects on neuronal excitability and function.

Target Identification and Validation Strategies for Piperazine-Containing Compounds

Identifying the specific molecular targets of new compounds is a crucial step in drug discovery and development. For a versatile scaffold like piperazine, a multi-faceted approach is often necessary.

A primary strategy involves screening libraries of piperazine-containing compounds against panels of known biological targets. nih.gov Radioligand binding assays are a common method used to determine the affinity of a compound for a specific receptor, such as the sigma-1 and sigma-2 receptors. nih.gov In these assays, the test compound's ability to displace a known radioactive ligand from the receptor is measured, and its inhibitory constant (Ki) is calculated. nih.gov

Another powerful technique is inverse virtual screening (IVS). acs.org Here, a compound with observed biological activity is computationally docked against a large database of protein structures related to a specific disease, such as cancer. acs.org This method helps to identify the most probable protein targets by predicting binding energies. acs.org The list of potential targets is then refined and validated through further biological assays. acs.org

Once a potential target is identified, validation is essential. This can be achieved through several in vitro methods:

Functional Assays: These assays measure the biological effect of the compound on its target. For example, if the target is a receptor, a functional assay might measure changes in downstream signaling molecules after the compound binds. nih.gov

Cell-based Assays: Antiproliferative effects are often evaluated using methods like the MTT assay, which measures cell viability in the presence of the compound across various cancer cell lines. nih.gov

Method Development for Quantification: To support these studies, robust analytical methods are developed and validated. Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) are used to accurately quantify piperazine compounds in biological matrices such as plasma, urine, and cell culture medium, ensuring reliable data for pharmacokinetic and mechanistic studies. scholars.direct

The table below summarizes common strategies used for target identification and validation of piperazine-containing compounds.

| Strategy | Description | Example Application/Method | Reference |

| Library Screening | Testing a collection of compounds against known biological targets to find "hits". | Radioligand binding assays to measure affinity for sigma receptors. | nih.gov |

| Inverse Virtual Screening | Computationally docking a single active compound against a large library of protein structures to predict potential targets. | Docking compounds against a panel of cancer-related proteins to identify promising targets for antitumor agents. | acs.org |

| Functional Assays | Measuring the biological response of a target upon compound binding to confirm agonistic or antagonistic activity. | Assessing if a compound acts as a sigma-1 receptor agonist after high-affinity binding is confirmed. | nih.gov |

| Cell Proliferation Assays | Evaluating the effect of a compound on the growth and survival of cells, typically cancer cell lines. | Using the MTT assay to determine the antiproliferative effect of derivatives on human cancer cell lines. | nih.gov |

| Analytical Method Validation | Developing and validating techniques to accurately measure compound concentrations in biological samples for in vitro experiments. | Validating GC-MS methods for quantifying piperazine drugs in plasma and cell culture medium. | scholars.direct |

Advanced Analytical Quantification Methodologies for 2 Piperazin 1 Yl Pyridin 4 Amine and Its Analogues

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Trace Analysis

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful and widely adopted technique for the trace analysis of piperazine (B1678402) derivatives in complex matrices. Its high sensitivity and selectivity make it an ideal choice for quantitative studies. mdpi.comresearchgate.net

The development of a robust LC-MS/MS method for 2-(Piperazin-1-yl)pyridin-4-amine and its analogues involves the careful optimization of several key parameters to achieve the desired analytical performance.

Sample Preparation: The initial step often involves a sample clean-up procedure to remove interfering substances from the matrix. Common techniques for piperazine derivatives include protein precipitation with solvents like acetonitrile (B52724), liquid-liquid extraction (LLE), or solid-phase extraction (SPE). nih.govnih.gov

Chromatographic Separation: Reversed-phase high-performance liquid chromatography (HPLC) is typically employed for the separation of these compounds. A C18 column is a common choice, providing good retention and separation of piperazine analogues. nih.govsielc.com The mobile phase usually consists of a mixture of an aqueous component, often with a pH modifier like formic acid or ammonium (B1175870) formate (B1220265) to ensure proper ionization and peak shape, and an organic solvent such as acetonitrile or methanol. nih.govsielc.com A gradient elution, where the proportion of the organic solvent is increased over time, is frequently used to ensure the efficient elution of all analytes in a reasonable timeframe. researchgate.net

Mass Spectrometric Detection: Detection is typically performed using a triple quadrupole mass spectrometer operating in the positive electrospray ionization (ESI+) mode. Quantification is achieved through multiple reaction monitoring (MRM), which provides excellent selectivity and sensitivity. mdpi.comresearchgate.net In MRM, the precursor ion (the protonated molecule [M+H]⁺ of the analyte) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. The selection of at least two MRM transitions for each analyte enhances the reliability of its identification and quantification. mdpi.com

Method Validation: A developed LC-MS/MS method must be rigorously validated to ensure its reliability for quantitative analysis. Validation is typically performed according to guidelines from regulatory bodies and includes the assessment of the following parameters: nih.govbohrium.com

Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte over a defined range. nih.govnih.gov

Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of an analyte that can be reliably detected and quantified, respectively. mdpi.comnih.gov

Accuracy and Precision: The closeness of the measured value to the true value (accuracy) and the degree of scatter between a series of measurements (precision). nih.govresearchgate.net

Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. mdpi.comresearchgate.net

Recovery: The efficiency of the sample extraction procedure. nih.gov

Matrix Effect: The influence of co-eluting matrix components on the ionization of the analyte. nih.gov

Stability: The stability of the analyte in the biological matrix and in processed samples under different storage conditions. nih.gov

Table 1: Example of LC-MS/MS Method Parameters for Piperazine Analogues

| Parameter | Typical Conditions |

|---|---|

| Chromatography | |

| Column | C18 (e.g., 50 x 2.1 mm, 3 µm) nih.gov |

| Mobile Phase A | Water with 0.1% Formic Acid or Ammonium Formate Buffer researchgate.netnih.gov |

| Mobile Phase B | Acetonitrile or Methanol researchgate.netnih.gov |

| Flow Rate | 0.2-0.5 mL/min |

| Injection Volume | 5-10 µL researchgate.net |

| Mass Spectrometry | |

| Ionization Mode | Positive Electrospray Ionization (ESI+) researchgate.net |

| Detection Mode | Multiple Reaction Monitoring (MRM) mdpi.comresearchgate.net |

| Internal Standard | Stable Isotope-Labeled (SIL) analogue (e.g., BZP-D7, mCPP-D8) mdpi.comnih.gov |

Table 2: Representative Validation Results for LC-MS/MS Quantification of Piperazine Derivatives

| Validation Parameter | Typical Performance | Reference |

|---|---|---|

| Linearity Range | 1 - 1000 ng/mL | nih.govnih.gov |

| Correlation Coefficient (r²) | > 0.99 | nih.govnih.gov |

| Accuracy | 85-115% | nih.govresearchgate.net |

| Precision (RSD%) | < 15% | nih.govresearchgate.net |

| LOD | 0.1 - 1 ng/mL | mdpi.comnih.gov |